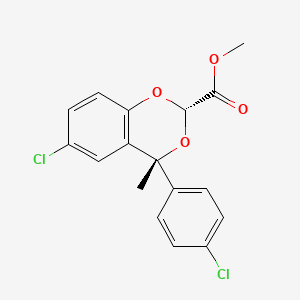
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Esterification: Reacting the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Halogenation: Introducing chlorine atoms into the benzodioxane ring using reagents like chlorine gas or N-chlorosuccinimide.
Aromatic Substitution: Substituting the phenyl ring with a p-chlorophenyl group using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve large-scale esterification and halogenation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to convert the methyl group to a carboxylic acid.
Reduction: Reducing the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxan-2-carboxylic acid derivatives: Compounds with similar benzodioxane structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various core structures.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(p-chlorophenyl)-4-methyl-, methyl ester, (E)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
86616-99-1 |
|---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
methyl (2S,4R)-6-chloro-4-(4-chlorophenyl)-4-methyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)22-16(23-17)15(20)21-2/h3-9,16H,1-2H3/t16-,17+/m0/s1 |
InChI Key |
GXZSCOQRIDIQTP-DLBZAZTESA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
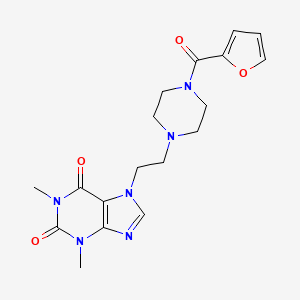
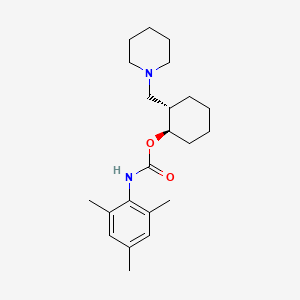
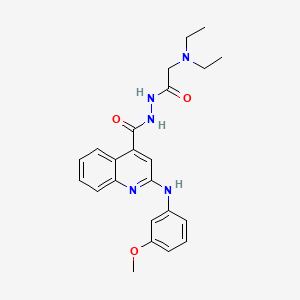
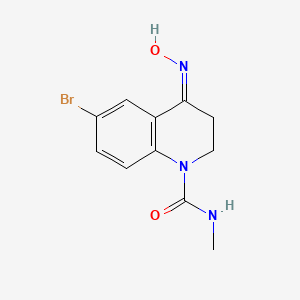
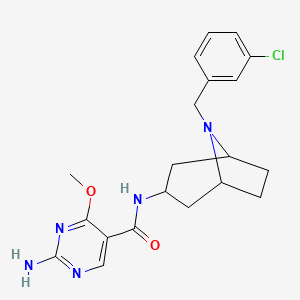
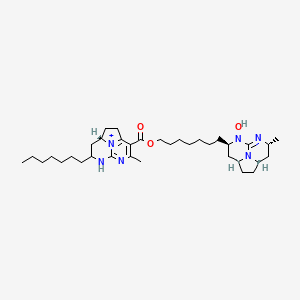
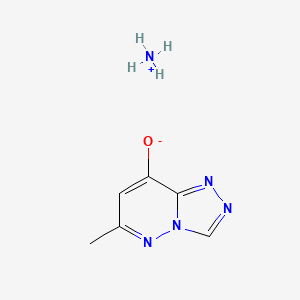
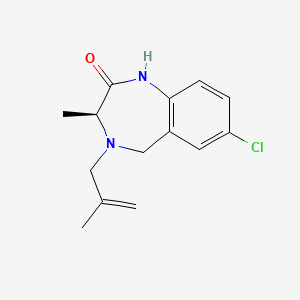
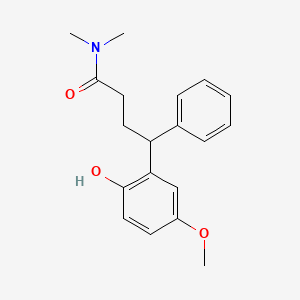
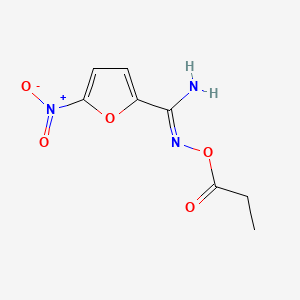
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
